Ethyl 2-[(4-nitrobenzoyl)amino]acetate
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Overview
Description
Ethyl 2-[(4-nitrobenzoyl)amino]acetate is a synthetic organic compound belonging to the class of nitrobenzoates. It is characterized by its pale yellow powder form and is widely used in scientific research, particularly in experimental applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(4-nitrobenzoyl)amino]acetate typically involves the reaction of ethyl glycinate hydrochloride with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The use of high-performance liquid chromatography (HPLC) and other analytical techniques is common to monitor the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(4-nitrobenzoyl)amino]acetate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, alcohols, organic solvents.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Reduction: Ethyl 2-[(4-aminobenzoyl)amino]acetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-[(4-nitrobenzoyl)amino]acetic acid.
Scientific Research Applications
Ethyl 2-[(4-nitrobenzoyl)amino]acetate is extensively used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a reactant in the synthesis of β-1,3-dicarbonyl aldehydes, trisubstituted furans, and other complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-[(4-nitrobenzoyl)amino]acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The ester group can also be hydrolyzed to release active metabolites that exert their effects through different pathways .
Comparison with Similar Compounds
Ethyl 2-[(4-nitrobenzoyl)amino]acetate can be compared with other nitrobenzoate derivatives, such as:
Ethyl 4-nitrobenzoate: Similar structure but lacks the amino group, making it less reactive in certain chemical reactions.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, which can affect its reactivity and solubility.
2-[(4-nitrobenzoyl)amino]acetic acid: The hydrolyzed form of this compound, which has different chemical properties and applications.
This compound stands out due to its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it valuable in various research and industrial applications.
Properties
IUPAC Name |
ethyl 2-[(4-nitrobenzoyl)amino]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O5/c1-2-18-10(14)7-12-11(15)8-3-5-9(6-4-8)13(16)17/h3-6H,2,7H2,1H3,(H,12,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGQTXDKZTAZFRS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50323034 |
Source
|
Record name | Ethyl N-(4-nitrobenzoyl)glycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50323034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7512-77-8 |
Source
|
Record name | 7512-77-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402848 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl N-(4-nitrobenzoyl)glycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50323034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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